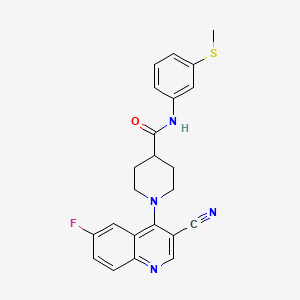

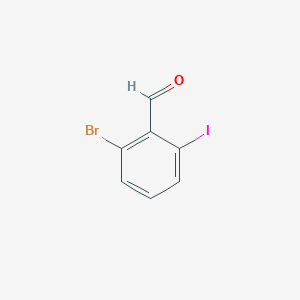

![molecular formula C26H23N3S3 B2483474 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-72-0](/img/structure/B2483474.png)

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound belongs to a broader class of compounds known for their diverse pharmacological activities, which include anticancer, anti-inflammatory, and enzyme inhibition properties. Thienopyrimidines, in particular, have attracted attention due to their structural uniqueness and potential therapeutic applications.

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves multi-step reactions, starting from simple thiophene carboxamides or similar precursors. A common strategy includes the cyclization of substituted thiophene with various reagents to form the core thienopyrimidine structure, followed by functionalization to introduce specific substituents (Akramov et al., 2016).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by X-ray crystallography, revealing intricate hydrogen-bonding patterns and molecular conformations that contribute to their biological activity. The positioning of substituents around the thienopyrimidine core significantly influences the compound's electronic properties and interactions with biological targets (Rodríguez et al., 2009).

Chemical Reactions and Properties

Thienopyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties for specific biological activities (Brown & Ford, 1967).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- This compound is involved in the synthesis of new thieno[3,2-d]pyrimidine derivatives, exhibiting azido-tetrazole tautomerism and existing in solution as a mixture of azido and tetrazole tautomers (Sirakanyan, Hakobyan, & Hovakimyan, 2019).

- It is also a key element in the synthesis of fluorescent compounds, demonstrating strong solid-state fluorescence, essential for materials science and imaging applications (Yokota et al., 2012).

Chemical Reactivity and Compound Formation

- The compound is used in reactions to yield tetracyclic fused tetrazines and thiadiazines, showcasing its versatility in forming complex heterocyclic structures (Abbas, Riyadh, Abdallah, & Gomha, 2006).

- It has been utilized in the creation of functionally substituted pyrido[3',2':4,5]thieno[3,2-b]pyridines, revealing its adaptability in synthesizing diverse organic compounds (Ivanov et al., 1996).

Biological Activity and Potential Applications

- Studies have explored its use in the synthesis of derivatives with potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

- Its derivatives have been evaluated for anticonvulsive activity, indicating potential applications in pharmaceutical development (Dashyan, Paronikyan, Noravyan, & Paronikyan, 2016).

- Further research includes investigating its use as phosphodiesterase type 4 inhibitors, targeting respiratory diseases like asthma and COPD (Taltavull et al., 2010).

Propriétés

IUPAC Name |

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-(4-methylphenyl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3S3/c1-15-5-9-19(10-6-15)14-30-26-28-22-21-17(3)13-18(4)27-24(21)32-23(22)25(29-26)31-20-11-7-16(2)8-12-20/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHUSGKRGXNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=C(C=C4)C)SC5=C3C(=CC(=N5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

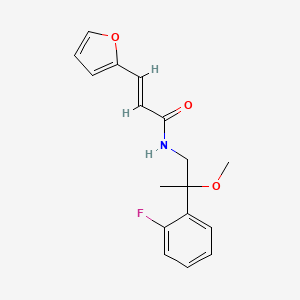

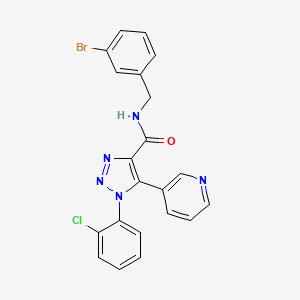

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

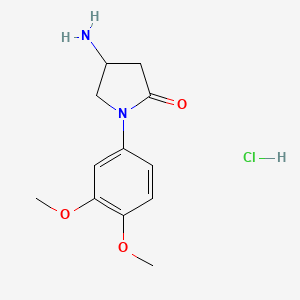

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

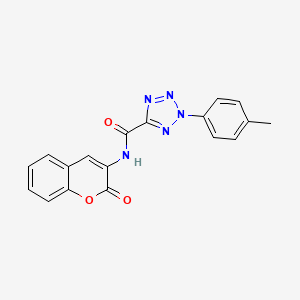

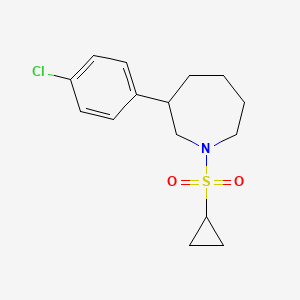

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)

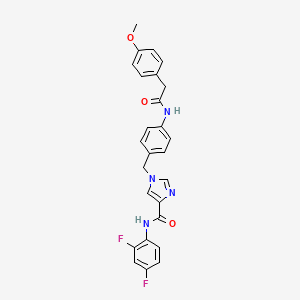

![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)